西索那韦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sisunatovir, also known as RV521, is an orally administered fusion inhibitor designed to block Respiratory Syncytial Virus (RSV) replication . It is currently under investigation for the treatment of patients with serious RSV infection .

Molecular Structure Analysis

The molecular formula of Sisunatovir is C23H22F4N4O . The exact mass is not specified, but the molecular weight is 446.44 .科学研究应用

一项关于 COVID-19 抗病毒疗法的研究讨论了几种药物,但没有提到西索那韦。其中包括有关洛匹那韦/利托那韦、瑞德西韦、羟氯喹等的信息(Costanzo, De Giglio, & Roviello, 2020)。

另一篇论文重点关注药物发现过程以及分子生物学和基因组学对药物研究的影响。虽然它提供了药物开发的历史视角,但没有特别讨论西索那韦(Drews, 2000)。

论文“使用计算筛选对 COVID-19 进行药物再利用”研究了现有药物对 COVID-19 的再利用,但没有特别提到西索那韦(Saha 等人,2021)。

对监督注射服务 (SIS) 的回顾评估了这些服务对吸毒者的影响,但这与西索那韦作为一种化合物无关(Potier 等人,2014)。

一篇关于开发科学信息系统原型的文章讨论了创建系统以支持科学研究的技术方法。本文与西索那韦无关,而是与研究中的信息系统有关(Leonova & Fedotov, 2019)。

研究“纤维处理对水泥基体系中剑麻纤维性能和纤维-基体粘合的影响”研究了建筑材料中的剑麻纤维,这与西索那韦无关(Ferreira 等人,2015)。

作用机制

安全和危害

Sisunatovir has been granted Fast Track designation by the FDA for the treatment of patients with serious RSV infection . In phase 1 clinical studies, sisunatovir achieved target exposure levels . Preclinical tests showed sisunatovir to have an excellent toxicity profile with an attractive therapeutic index .

未来方向

The development program for Sisunatovir is expected to continue in both adult and pediatric populations . Pfizer has acquired the rights to develop and commercialize Sisunatovir in mainland China, Hong Kong, Macau, and Singapore . Further clinical studies for adult and pediatric patients are also being planned .

属性

IUPAC Name |

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCJJSYRPUEDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1903763-82-5 |

Source

|

| Record name | Sisunatovir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisunatovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SISUNATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

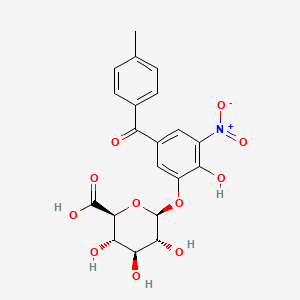

![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)

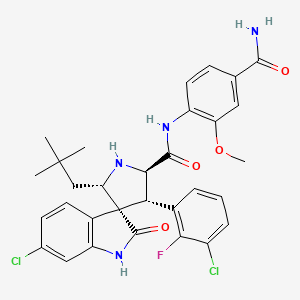

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

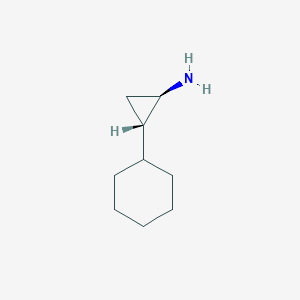

![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)